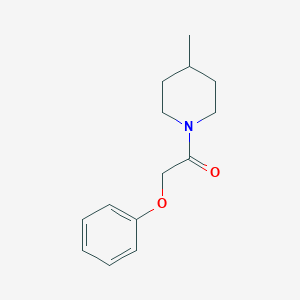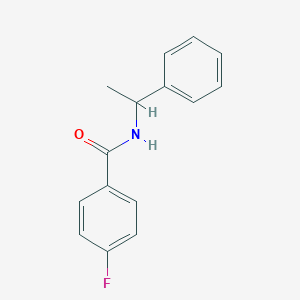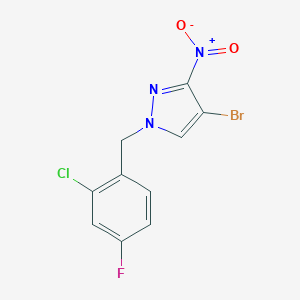
3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one, also known as FMT, is a synthetic compound that belongs to the thiazolidinone family. It is a heterocyclic organic compound that contains a thiazolidine ring and a ketone group. FMT has gained much attention in scientific research due to its potential applications in the medicinal and pharmaceutical fields.
作用机制
The mechanism of action of 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has also been found to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell signaling pathways that regulate cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects
3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting anti-apoptotic proteins. 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and suppressing the expression of cell cycle regulatory proteins. Additionally, 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathways.
实验室实验的优点和局限性
3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. It can be easily synthesized through a multistep process, and its stability allows for long-term storage and use. 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one also exhibits low toxicity, making it a safe compound to use in in vitro and in vivo experiments. However, 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one also has some limitations, including its solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one may exhibit off-target effects, which can complicate data interpretation.
未来方向
For 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one research include investigating its efficacy in combination with other drugs, exploring its use in different types of cancer, and elucidating its mechanism of action.
合成方法
3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one can be synthesized through a multistep process involving the reaction of 4-fluoroaniline and 4-methoxybenzaldehyde with thiosemicarbazide, followed by the cyclization of the resulting intermediate with acetic anhydride. The final product is obtained after purification through recrystallization.
科学研究应用
3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. It has been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has also been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has been investigated for its potential use in the treatment of type 2 diabetes mellitus, as it has been found to improve insulin sensitivity and glucose uptake in adipocytes.
属性
产品名称 |
3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C16H14FNO2S |
分子量 |
303.4 g/mol |
IUPAC 名称 |
3-(4-fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14FNO2S/c1-20-14-8-2-11(3-9-14)16-18(15(19)10-21-16)13-6-4-12(17)5-7-13/h2-9,16H,10H2,1H3 |
InChI 键 |
DRRUCDHMJYXWIK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2N(C(=O)CS2)C3=CC=C(C=C3)F |
规范 SMILES |
COC1=CC=C(C=C1)C2N(C(=O)CS2)C3=CC=C(C=C3)F |
溶解度 |
35.2 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



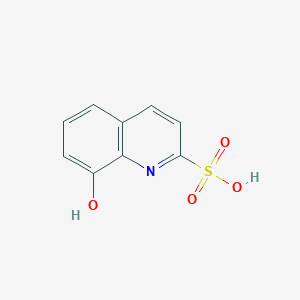
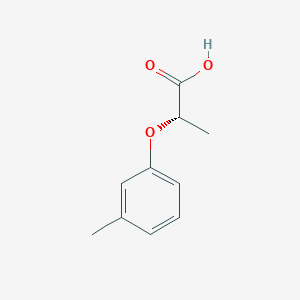



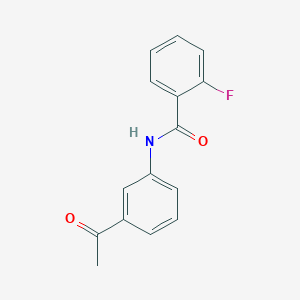

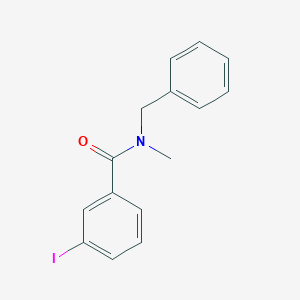
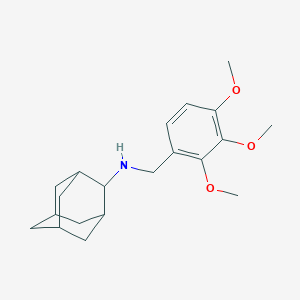
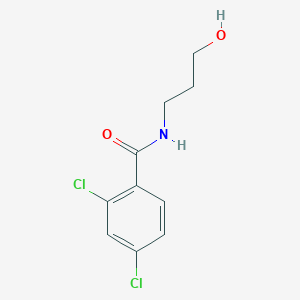
![2-Hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B261494.png)
